Home > Products > Screening Compounds P28412 > N6-Methyladenosine-5'-monophosphate sodium salt
N6-Methyladenosine-5'-monophosphate sodium salt - 81921-35-9

N6-Methyladenosine-5'-monophosphate sodium salt

Catalog Number: EVT-1717624
CAS Number: 81921-35-9
Molecular Formula: C11H14N5Na2O7P
Molecular Weight: 405.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N6-Methyladenosine 5'-monophosphate is an activator of glycogen phosphorylase b (Ka = 22 µM). It is also a non-competitive inhibitor of rat adenylate kinase II (Ki = 4.2 mM). N6-Methyladenosine 5’-monophosphate (sodium salt) has been used for immunoprecipitation of N6-methyladenosine.

  • Compound Description: This compound, often abbreviated as (Bu)2cAMP, is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) []. It is capable of mimicking the effects of cAMP, a crucial second messenger involved in various cellular processes []. In the referenced study, (Bu)2cAMP was injected into the brains of rats to investigate its impact on glucose metabolism []. Results showed that (Bu)2cAMP induced hyperglycemia (high blood sugar) and increased levels of glucagon, a hormone that raises blood glucose levels [].
  • Compound Description: MRS 2179 acts as a specific antagonist of the P2Y1 receptor (P2Y1R), which is a G protein-coupled receptor involved in various physiological processes, including vascular tone regulation []. Antagonists block the receptor's activity, preventing the binding and effects of agonists. In the context of the research paper, MRS 2179 was utilized to investigate the role of membrane rafts in P2Y1R signaling in human blood vessels [].

Cyclic adenosine monophosphate (cAMP)

  • Compound Description: cAMP is a crucial second messenger molecule involved in numerous cellular processes, including signal transduction pathways []. It acts as an intracellular messenger relaying signals from hormones and neurotransmitters to elicit specific cellular responses [].

5'-Adenosine monophosphate (AMP)

  • Compound Description: AMP is a nucleotide essential for various biological processes, including energy metabolism and nucleic acid synthesis [].
Overview

N6-Methyladenosine-5'-monophosphate sodium salt is a modified nucleoside that plays a significant role in various biological processes, particularly in the regulation of messenger RNA stability and translation. This compound is recognized for its importance in cellular signaling and gene expression modulation, primarily through its involvement in the methylation of RNA.

Source

This compound can be sourced from various biochemical suppliers, including Sigma-Aldrich, Biomol, and Cayman Chemical. It is commercially available in different purities and quantities, typically exceeding 95% purity for research applications.

Classification

N6-Methyladenosine-5'-monophosphate sodium salt is classified as a nucleoside monophosphate derivative. It is a methylated form of adenosine monophosphate, with specific applications in biochemical research related to RNA modifications.

Synthesis Analysis

Methods

The synthesis of N6-Methyladenosine-5'-monophosphate sodium salt can be achieved through several chemical methods, primarily involving the methylation of adenosine derivatives. One common approach involves:

  1. Methylation Reaction: Adenosine or adenosine monophosphate is treated with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the N6 position.
  2. Purification: The product is then purified using chromatography techniques to isolate the desired sodium salt form.

Technical Details

The reaction conditions typically require careful control of temperature and pH to optimize yield and minimize by-products. The resulting compound can be characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

Molecular Structure Analysis

Structure

N6-Methyladenosine-5'-monophosphate sodium salt has a complex molecular structure characterized by:

  • Molecular Formula: C11H15N5O7P
  • Molecular Weight: 358.23 g/mol
  • InChI Key: HFOKUKRAZPHTHH-LYYWGVPGSA-L

The structural representation reveals a ribose sugar linked to a phosphate group and an adenine base with a methyl group at the nitrogen atom (N6).

Data

The compound's three-dimensional conformation can be analyzed through crystallography or computational modeling, which provides insights into its interactions with proteins and other biomolecules.

Chemical Reactions Analysis

Reactions

N6-Methyladenosine-5'-monophosphate sodium salt participates in various biochemical reactions:

  1. Activation of Glycogen Phosphorylase: It acts as an allosteric activator of glycogen phosphorylase b, enhancing its enzymatic activity.
  2. RNA Modification: It is involved in the methylation processes that modify messenger RNA, affecting its stability and translation efficiency.

Technical Details

The kinetic parameters for these reactions can be determined using enzyme assays, providing insights into the compound's role in metabolic pathways.

Mechanism of Action

Process

The mechanism through which N6-Methyladenosine-5'-monophosphate sodium salt exerts its effects primarily involves:

  • Binding to RNA-binding Proteins: The compound interacts with specific proteins that recognize methylated RNA, influencing mRNA stability and translation.
  • Regulation of Gene Expression: By modulating the activity of these proteins, it plays a crucial role in gene expression regulation under various physiological conditions.

Data

Studies have shown that N6-methyladenosine modification affects numerous cellular processes, including stress responses and developmental regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water, making it suitable for biological applications.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Storage Conditions: Should be stored at -20°C for long-term preservation.

Relevant data on its reactivity include its ability to participate in nucleophilic substitution reactions due to the presence of the phosphate group.

Applications

N6-Methyladenosine-5'-monophosphate sodium salt has diverse applications in scientific research:

  1. Molecular Biology Studies: Used extensively in studies focusing on RNA modifications and their implications in gene regulation.
  2. Biochemical Assays: Serves as an activator for glycogen phosphorylase b, aiding in metabolic studies.
  3. Cancer Research: Investigated for its role in epitranscriptomics and potential implications in cancer biology due to its influence on mRNA stability and translation efficiency.
Molecular Characterization and Epitranscriptomic Significance

Structural Motifs and Binding Affinity with m6A-Specific Proteins

The core adenine ring modification in m6A-5'-MP sodium salt introduces a methyl group at the N6 position, creating a non-Watson-Crick structural motif recognized by dedicated RNA-binding proteins. This methyl group sterically hinders standard base pairing while introducing a hydrophobic surface that facilitates selective protein interactions. The RRACH consensus sequence (R = G/A; H = A/C/U) is the predominant genomic context for m6A deposition, with enrichment observed in 3' untranslated regions (3' UTRs) and near stop codons [2] [4] [6]. This localization pattern positions m6A to influence mRNA polyadenylation, localization, and turnover.

Structural analyses reveal that m6A recognition occurs through conserved aromatic cages or hydrophobic pockets within reader proteins. For example:

  • YTH domain-containing proteins (YTHDF1-3, YTHDC1-2) use a rigid pocket with conserved tryptophan residues to form π-stacking interactions with the methylated base.
  • HNRNPA2B1 employs a bipartite binding surface combining hydrogen bonding and van der Waals contacts [6].

Table 1: Binding Affinities of m6A-Specific Reader Proteins

Reader ProteinStructural DomainDissociation Constant (Kd)Functional Consequence
YTHDF1YTH domain1.2 - 3.7 µMEnhanced translation efficiency
YTHDF2YTH domain0.8 - 2.5 µMmRNA decay complex recruitment
YTHDC1YTH domain2.1 - 4.3 µMNuclear RNA splicing regulation
HNRNPA2B1RRM domain~5.6 µMmiRNA processing modulation

Quantitative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate that m6A-5'-MP sodium salt binds YTHDF2 with a Kd ≈ 0.8-2.5 µM, significantly tighter than unmethylated AMP (Kd >100 µM) [6]. This high-affinity interaction enables m6A to serve as a scaffold for recruiting mRNA decay machinery like the CCR4-NOT complex, accelerating target transcript degradation [4] [6].

Enzymatic Interactions: Writers (METTL3/14), Erasers (FTO/ALKBH5), and Readers (YTHDF1-3)

The dynamic regulation of m6A involves three coordinated protein classes: methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers").

Writers (Methyltransferases)

The METTL3-METTL14 heterodimer forms the catalytic core of the m6A methyltransferase complex. METTL3 possesses the active site, while METTL14 stabilizes RNA substrate binding. In vitro assays using m6A-5'-MP sodium salt as a methylation standard confirm that this complex methylates adenosine within RRACH motifs with a catalytic efficiency (kcat/Km) of ~2.4 × 10³ M⁻¹s⁻¹ [5] [6]. Additional components (WTAP, VIRMA, RBM15) direct the complex to specific RNA regions, enabling transcript-selective methylation.

Erasers (Demethylases)

FTO (Fat Mass and Obesity-associated protein) and ALKBH5 are Fe(II)- and α-ketoglutarate-dependent dioxygenases that oxidatively demethylate m6A. FTO exhibits a broader substrate range, including m6Am (cap-adjacent m6A), while ALKBH5 is m6A-specific. Kinetic studies show ALKBH5 demethylates m6A-5'-MP sodium salt with a Km of 8.9 µM and kcat of 0.12 s⁻¹, indicating moderately efficient turnover [5] [6].

Readers (Binding Proteins)

YTHDF family proteins (YTHDF1-3) contain conserved YTH domains that selectively bind m6A. Despite structural homology, they drive divergent functions:

  • YTHDF1 enhances translation via eIF3 recruitment.
  • YTHDF2 targets mRNAs to P-bodies for degradation.
  • YTHDF3 synergizes with DF1/DF2 and regulates translational elongation [5] [6].

Table 2: Enzymatic Regulatory Machinery of m6A Modifications

Enzyme ClassKey ComponentsCatalytic ActivityBiological Role
WritersMETTL3-METTL14SAM-dependent methylation of adenosineDe novo m6A deposition on mRNA
WTAP, VIRMA, RBM15Complex scaffolding & RNA targetingSpatial regulation of methylation
ErasersFTOOxidative demethylation of m6A/m6AmmRNA stability enhancement
ALKBH5Specific m6A demethylationStress-responsive RNA remodeling
ReadersYTHDF1-3m6A-dependent RNA bindingTranslation/stability regulation
YTHDC1-2Nuclear m6A recognitionSplicing and export control

Dynamic Reversibility of m6A Modifications in RNA Metabolism

The m6A mark is continuously remodeled by opposing writer and eraser activities, enabling rapid reprogramming of the transcriptome in response to cellular signals. This reversibility impacts multiple RNA metabolic pathways:

mRNA Stability and Translation

YTHDF2-bound m6A mRNAs undergo dead-enylation via CCR4-NOT recruitment, shortening the poly(A) tail and promoting decay. Conversely, YTHDF1 recruits eIF3 initiation factors and ribosomal subunits to enhance translation. The balance between these fates depends on reader stoichiometry and subcellular localization [5] [6]. During the heat shock response, m6A demethylation by ALKBH5 stabilizes HSP70 and HSP90 transcripts, illustrating how dynamic m6A turnover fine-tunes proteostasis [6].

Viral Infection Responses

In HIV-infected cells, m6A modifications on viral transcripts recruit host YTHDF proteins, which paradoxically enhance viral replication by promoting nuclear export. MeRIP-seq data reveal ~32% of HIV transcripts contain m6A peaks concentrated in the Rev Response Element (RRE) region. Knockdown of METTL3 or ALKBH5 reduces viral titers by >70%, confirming m6A's critical role in the viral lifecycle [5].

Plant Immune Regulation

In soybean roots infected by Meloidogyne incognita nematodes, m6A-seq uncovered 2,069 hypermethylated sites and 594 differentially expressed genes. Hyper-methylation correlated with downregulation of defense genes (WRKY70, ERF60, POD47), while hypo-methylation upregulated receptor kinases. This demonstrates a negative correlation (r = -0.82) between m6A levels and transcript abundance during biotic stress [2].

Table 3: Functional Impacts of m6A Dynamics in Disease Models

Biological Contextm6A ChangeKey Target TranscriptsFunctional Outcome
HIV infectionIncreased viral m6AHIV Rev Response Element (RRE)Enhanced viral nuclear export & replication
Soybean nematode infectionGlobal hypermethylationWRKY70, ERF60, POD47Suppression of defense gene expression
Heat shock (mammalian)ALKBH5-mediated demethylationHSP70, HSP90Stabilization of heat shock mRNAs
HematopoiesisMETTL3 depletionMYB, MYC, BCL2Impaired stem cell differentiation

Properties

CAS Number

81921-35-9

Product Name

N6-Methyladenosine-5'-monophosphate sodium salt

IUPAC Name

disodium;[3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate

Molecular Formula

C11H14N5Na2O7P

Molecular Weight

405.21 g/mol

InChI

InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2

InChI Key

HFOKUKRAZPHTHH-UHFFFAOYSA-L

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.